molecular formula C9H5BrF4O B2572236 2-Fluoro-3-(trifluoromethyl)phenacyl bromide CAS No. 537050-11-6

2-Fluoro-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B2572236
CAS No.: 537050-11-6
M. Wt: 285.036
InChI Key: HFALZDRQGOFSDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-3-(trifluoromethyl)acetophenone. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms enhances its electrophilic character, making it a suitable substrate for nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and physical properties. The combination of fluorine and bromine atoms in the molecule enhances its electrophilicity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFALZDRQGOFSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone (5.07 g, 24.6 mmol) in diethyl ether (15 mL) was added phenyltrimethylammonium tribromide (9.62 g, 25.6 mmol), and the mixture was stirred overnight. The reaction mixture was diluted with diluted aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure to give the title compound (6.95 g, 99%) as a yellow oil.
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

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